molecular formula C7H6N2O B1270219 1,3-Benzoxazol-4-amine CAS No. 163808-09-1

1,3-Benzoxazol-4-amine

Cat. No. B1270219
M. Wt: 134.14 g/mol
InChI Key: DXNCTLORAFZVGQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzoxazole derivatives, including 1,3-Benzoxazol-4-amine, has been a subject of significant interest. Traditional methods for synthesizing benzoxazinones, which share a close structural relationship with benzoxazoles, often require transition-metal catalysts and pre-functionalized substrates such as aryl halides. However, the anodic C-H amination of phenoxy acetates presents a highly efficient and sustainable approach, offering broad applicability to a variety of alkylated substrates, including those with tert-butyl groups or halogen substituents, thus indicating potential pathways for synthesizing 1,3-Benzoxazol-4-amine derivatives (Wesenberg et al., 2017).

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives has been extensively studied. For example, the structural analysis of a compound closely related to 1,3-Benzoxazol-4-amine revealed twelve possible conformers and tautomers, highlighting the complex structural dynamics that can influence the reactivity and properties of these molecules. X-ray diffraction analyses of these compounds have provided insights into their crystalline structures, which can be significantly affected by different media and associated hydrogen bonding (Téllez et al., 2013).

Chemical Reactions and Properties

1,3-Benzoxazol-4-amine and its derivatives exhibit unique chemical reactivity, such as regioselectivity in the C(sp3)-H α-alkylation of amines. The benzoxazol-2-yl substituent acts as a removable directing group, facilitating selective alkylation reactions. This characteristic highlights the compound's versatility in synthetic chemistry applications (Lahm & Opatz, 2014).

Physical Properties Analysis

The physical properties of 1,3-Benzoxazol-4-amine derivatives can vary widely depending on the specific substituents and structural modifications. These properties are crucial for determining the compound's solubility, stability, and suitability for various applications. For instance, the synthesis and characterization of specific benzoxazole derivatives have provided valuable information on their crystalline structures, which in turn influence their melting points, solubility, and other physical characteristics (Hwang et al., 2006).

Scientific Research Applications

Application in Cancer Research

  • Summary of the Application : 1,3-Benzoxazol-4-amine has been used in the synthesis of compounds that have shown promising results in inhibiting the growth of various cancer cells .
  • Methods of Application : The compound is synthesized and then tested on various cancer cell lines. In one study, a compound containing 1,3-Benzoxazol-4-amine was tested on lung, breast, colon, and cervical cancer cells . In another study, a compound containing 1,3-Benzoxazol-4-amine was tested on A549 (lung cancer), MCF-7 (breast cancer), A-375 (melanoma cancer), and HT-29 (colon cancer) cell lines .
  • Results or Outcomes : The compound showed almost equal % of inhibition to the growth of lung, breast, and colon cancer cells (IC 50- 51–54 μM), while almost double the amount was necessary to induce the same cytotoxic effect in cervical (IC 50- 102.02 μM) cancer cells .

Application in Synthetic Strategies

  • Summary of the Application : 1,3-Benzoxazol-4-amine is used in the synthesis of benzoxazoles .
  • Methods of Application : The compound is used in the synthesis of benzoxazoles, which are fused bicyclic aromatic planar heterocycles containing benzene and a 1,3-oxazole ring structure .
  • Results or Outcomes : The synthesis of benzoxazoles using 1,3-Benzoxazol-4-amine has been successfully achieved .

Application in Alzheimer’s Disease and Schizophrenia Treatment

  • Summary of the Application : 2-Aminobenzoxazoles, which can be synthesized from 1,3-Benzoxazol-4-amine, have been described as potent 5-HT3-receptor antagonists . These are promising targets for the treatment of Alzheimer’s disease and schizophrenia .
  • Methods of Application : The compound is synthesized and then tested on various neurological models. The specific methods of application or experimental procedures would depend on the specific study and are not detailed in the available literature .
  • Results or Outcomes : The compound has shown promise in the treatment of Alzheimer’s disease and schizophrenia, but specific results or outcomes are not detailed in the available literature .

Application in Laundry Detergents

  • Summary of the Application : Benzoxazole derivatives, which can be synthesized from 1,3-Benzoxazol-4-amine, are used as optical brighteners in laundry detergents .
  • Methods of Application : The compound is synthesized and then incorporated into laundry detergent formulas. The specific methods of application or experimental procedures would depend on the specific product formulation .
  • Results or Outcomes : The use of benzoxazole derivatives in laundry detergents has been successful, resulting in brighter and cleaner clothes .

Application in Antimicrobial and Antifungal Agents

  • Summary of the Application : Benzoxazole, which can be synthesized from 1,3-Benzoxazol-4-amine, is known to have antimicrobial and antifungal effects .
  • Methods of Application : The compound is synthesized and then tested on various microbial and fungal models. The specific methods of application or experimental procedures would depend on the specific study and are not detailed in the available literature .
  • Results or Outcomes : The compound has shown promise in the treatment of various microbial and fungal infections, but specific results or outcomes are not detailed in the available literature .

Application in Green Chemistry

  • Summary of the Application : 1,3-Benzoxazol-4-amine has been used in the synthesis of benzoxazoles and benzothiazoles using samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium .
  • Methods of Application : The compound is synthesized and then tested in various green chemistry models. The specific methods of application or experimental procedures would depend on the specific study .
  • Results or Outcomes : The use of 1,3-Benzoxazol-4-amine in green chemistry has been successful, resulting in the synthesis of benzoxazoles and benzothiazoles using samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium .

Safety And Hazards

The safety information for 1,3-Benzoxazol-4-amine indicates that it should be handled with care. Contact with skin and eyes should be avoided, and personal protective equipment should be used when handling the compound . It is also recommended to ensure adequate ventilation and to keep people away from and upwind of any spill or leak .

Future Directions

Benzoxazole and its derivatives have been the focus of recent research due to their diverse therapeutic applications . There has been a large upsurge in the synthesis of benzoxazole via different pathways . Future research in this area could focus on developing new benzoxazole derivatives with improved activity and lower toxicity .

properties

IUPAC Name

1,3-benzoxazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c8-5-2-1-3-6-7(5)9-4-10-6/h1-4H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXNCTLORAFZVGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)OC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363255
Record name 1,3-benzoxazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Benzoxazol-4-amine

CAS RN

163808-09-1
Record name 4-Benzoxazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163808-09-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-benzoxazol-4-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-benzoxazol-4-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
YK Koh, KH Bang, HS Kim - Journal of Heterocyclic Chemistry, 2001 - Wiley Online Library
The synthesis of 5,6,7,8‐tetrahydro‐4H‐oxazolo[4,5‐c]azepin‐4‐ones 5a,b and 1,3‐benzoxazol‐4‐amines 4a,b are described starting from 4,5,6,7‐tetrahydro‐1,3‐benzoxazol‐4‐ones. …
Number of citations: 6 onlinelibrary.wiley.com
I Armitage, M Fu, F Hicks, A Kattuboina… - Journal of …, 2017 - Wiley Online Library
In efforts to optimize a manufacturing process for an internal development compound, a clean, efficient approach to guanidine synthesis using chloroformamidine hydrochloride was …
Number of citations: 10 onlinelibrary.wiley.com

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